molecular formula C23H24N2O2S B2744802 (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone CAS No. 1323333-62-5

(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone

Cat. No.: B2744802
CAS No.: 1323333-62-5
M. Wt: 392.52
InChI Key: QQMSLDLHGAZRAL-UHFFFAOYSA-N
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Description

(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone: is a complex organic compound featuring a benzothiazole ring system attached to a piperidine ring, which is further linked to a tetrahydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the condensation of 2-aminothiophenol with carboxylic acids or their derivatives to form the benzothiazole ring. Subsequent reactions introduce the piperidine and tetrahydronaphthalene moieties through nucleophilic substitution and coupling reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and products. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.

  • Substitution: : The replacement of one functional group with another, often involving nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

  • Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Substitution: : Various nucleophiles and electrophiles, depending on the specific substitution reaction

Major Products Formed

The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity, including potential antimicrobial, anti-inflammatory, and antioxidant properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases, such as inflammation and infections.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes like cyclooxygenase (COX), which are involved in the inflammatory response. The exact molecular targets and pathways would depend on the specific biological activity being studied.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the benzothiazole and piperidine rings. Similar compounds might include other benzothiazole derivatives or compounds with similar ring systems. These compounds may have different biological activities or applications based on their structural differences.

List of Similar Compounds

  • Benzothiazole derivatives: : Various compounds containing the benzothiazole ring system.

  • Piperidine derivatives: : Compounds featuring the piperidine ring in different contexts.

  • Tetrahydronaphthalene derivatives: : Compounds with the tetrahydronaphthalene moiety in various chemical environments.

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]-(5,6,7,8-tetrahydronaphthalen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2S/c26-22(18-10-9-16-5-1-2-6-17(16)15-18)25-13-11-19(12-14-25)27-23-24-20-7-3-4-8-21(20)28-23/h3-4,7-10,15,19H,1-2,5-6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMSLDLHGAZRAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)N3CCC(CC3)OC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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